NS5B Polymerase Inhibitory Potency: Furan-2-yl Acid (1a) vs. Optimized 2,4-Difluorophenyl Analog (24a)
The furan-2-yl-substituted α,γ-diketo acid (1a), derived directly from the target ethyl ester (1) via basic hydrolysis, inhibits HCV NS5B polymerase with an IC₅₀ of 21.8 ± 1.30 μM. Systematic replacement of the furan ring with a 2,4-difluorophenyl moiety produced compound 24a, the most potent inhibitor in the series, with an IC₅₀ of 2.4 ± 0.05 μM—a ~9.1-fold improvement in potency [1]. This establishes the furan-2-yl ester (1) as the essential starting material for accessing the parent pharmacophore, from which all subsequent potency gains were engineered.
| Evidence Dimension | HCV NS5B polymerase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21.8 ± 1.30 μM (for acid 1a, derived from target ester 1) |
| Comparator Or Baseline | Compound 24a (2,4-difluorophenyl-substituted DKA): IC₅₀ = 2.4 ± 0.05 μM |
| Quantified Difference | ~9.1-fold potency improvement upon phenyl bioisostere replacement; furan scaffold provides the foundational pharmacophore |
| Conditions | In vitro NS5B polymerase enzymatic assay; compounds tested as α,γ-diketo acids |
Why This Matters
Procuring the correct furan-2-yl ethyl ester ensures access to the published SAR baseline (acid 1a, IC₅₀ = 21.8 μM), which is the reference point against which all analog improvements are measured.
- [1] Bhatt A, et al. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Eur J Med Chem. 2011;46(10):5138-5145. doi:10.1016/j.ejmech.2011.08.028. PMID: 21893371; PMCID: PMC3208381. View Source
